molecular formula C20H28FN3O6 B023738 Balofloxacin dihydrate CAS No. 151060-21-8

Balofloxacin dihydrate

Cat. No. B023738
M. Wt: 425.5 g/mol
InChI Key: WEGNYJXOCPJAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Balofloxacin dihydrate is synthesized through a series of chemical reactions starting from specific quinolone precursors. The synthesis involves protection, reduction, and hydrolysis steps to obtain balofloxacin from 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid ethyl ester. Key steps include the use of catalysts for ammonolysis and hydrogenization, boron chelating in acetic anhydride, and condensation with 3-methylaminopiperidine, followed by hydrolysis. This process has been refined to improve yield and efficiency for industrial application, with total yields reported around 58.8% to 68.5% in various studies (Wen, 2007), (Sheng-qun, 2007), (Xin-le, 2014).

Molecular Structure Analysis

The molecular structure of balofloxacin dihydrate has been thoroughly investigated using various analytical techniques, including Elemental Analysis (EA), Thermal Analysis (TA), X-ray Powder Diffraction (XRD), Ultraviolet Absorption Spectrum (UV), Infrared Fourier Transform Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). These studies have confirmed its chemical structure as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methylaminopiperidin-1-yl)-4-oxoquinoline-3-carboxylic acid dihydrate (Kan, 2011).

Chemical Reactions and Properties

Balofloxacin dihydrate participates in various chemical reactions due to its active functional groups. Studies have explored its photodegradation under simulated sunlight, revealing insights into its stability and degradation pathways. Photodegradation can lead to defluorination, decarboxylation, and piperazinyl oxidation and rearrangement, providing a deeper understanding of its environmental impact and chemical behavior (Ge et al., 2018).

Scientific Research Applications

  • Pharmaceutical Formulations : Balofloxacin inclusion complexes with cyclodextrins have been shown to improve water solubility and dissolution rates. This finding suggests potential for new dosage forms and reduced kidney and liver damage (Ren et al., 2019).

  • Pharmacokinetic Studies : A high-performance liquid chromatographic method has been developed to determine balofloxacin and its metabolites in biological fluids. This method is essential for pharmacokinetic studies in animals and humans (Nakagawa et al., 1995).

  • Antibacterial Applications : Balofloxacin Choongwae, developed by Choongwae Pharma in Korea, is used to treat urinary tract infections (UTIs) and respiratory tract infections (RTIs) (Alksne, 2003). It has also shown effectiveness against Staphylococcus aureus bacterial keratitis, suggesting potential for ophthalmic local application (Jiang et al., 2014).

  • Synthesis and Improvement : The synthesis of balofloxacin through various chemical processes has been improved for industrial application, achieving yields of around 54.9% to 58.9% (Wen, 2007).

  • Antimycobacterial Potential : Derivatives of balofloxacin with improved lipophilicity have been synthesized, showing potential as new antimycobacterial agents. One such compound was found to be significantly more potent than balofloxacin itself against certain Mycobacterium tuberculosis strains (Feng et al., 2010).

  • Clinical Studies in Obstetrics and Gynecology : Clinical studies have demonstrated the antimicrobial activity and tissue penetration of balofloxacin in obstetric and gynecological infections, suggesting its potential use in procedures such as hysterectomy (Cho et al., 2012).

  • Analytical Methods : Various analytical methods, such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS), have been developed for accurate determination of balofloxacin in human plasma and other biological samples. These methods are crucial for pharmacokinetic and quality control studies (Bian et al., 2007).

Safety And Hazards

Balofloxacin dihydrate is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-yl]-4-oxoquinoline-3-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGNYJXOCPJAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balofloxacin dihydrate

CAS RN

151060-21-8
Record name Balofloxacin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151060218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALOFLOXACIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1AVB6TVK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An acetonitrile solution (30 mL) containing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (3 g), 3-methylaminopiperidine dihydrochloride (2.1 g), triethylamine (1.43 mL), and boron trifluoride-tetrahydrofuran complex (2.84 g) was stirred at room temperature for 2 hours. Triethylamine (5.71 mL) was further added to the reaction mixture, followed by stirring at room temperature for 24 hours. The solvent was evaporated under reduced pressure, and methanol (30 mL) was added to the residue. The mixture was refluxed for 6 hours, and the solvent was evaporated under reduced pressure. 80% Hydrated methanol (30 mL) was added to the residue, and the pH of the product was adjusted to 8 by use of 5N aqueous sodium hydroxide solution, followed by stirring at room temperature for 16 hours. The thus-produced crystals were recovered through filtration and dried, to thereby yield 3.98 g of the title compound (yield: 92%).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
solvent
Reaction Step One
Quantity
5.71 mL
Type
solvent
Reaction Step Two
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balofloxacin dihydrate
Reactant of Route 2
Reactant of Route 2
Balofloxacin dihydrate
Reactant of Route 3
Balofloxacin dihydrate
Reactant of Route 4
Balofloxacin dihydrate
Reactant of Route 5
Reactant of Route 5
Balofloxacin dihydrate
Reactant of Route 6
Reactant of Route 6
Balofloxacin dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.